molecular formula C9H8ClF3INO B15200521 3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride

3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride

Cat. No.: B15200521
M. Wt: 365.52 g/mol
InChI Key: FSEQIHUKCLVSLF-UHFFFAOYSA-N
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Description

3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride: is a chemical compound with the molecular formula C9H8ClF3IN It is characterized by the presence of an iodine atom, a trifluoromethyl group, and a phenacylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodo-4-(trifluoromethyl)benzaldehyde and an amine source.

    Reaction Conditions: The key steps involve the formation of the phenacylamine moiety through a series of reactions, including condensation and reduction. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The phenacylamine moiety can participate in condensation reactions with various carbonyl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide, often in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating specific proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4-(trifluoromethyl)benzaldehyde: Shares the trifluoromethyl and iodine substituents but lacks the phenacylamine moiety.

    4-(Trifluoromethyl)phenacylamine: Contains the phenacylamine moiety and trifluoromethyl group but lacks the iodine atom.

    3-Iodo-4-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of the phenacylamine moiety.

Uniqueness

3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride is unique due to the combination of the trifluoromethyl group, iodine atom, and phenacylamine moiety. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various research applications.

Properties

Molecular Formula

C9H8ClF3INO

Molecular Weight

365.52 g/mol

IUPAC Name

2-amino-1-[3-iodo-4-(trifluoromethyl)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C9H7F3INO.ClH/c10-9(11,12)6-2-1-5(3-7(6)13)8(15)4-14;/h1-3H,4,14H2;1H

InChI Key

FSEQIHUKCLVSLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)I)C(F)(F)F.Cl

Origin of Product

United States

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